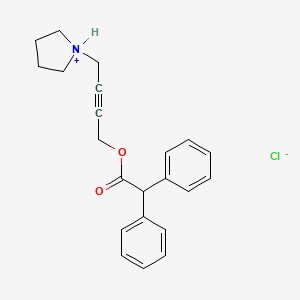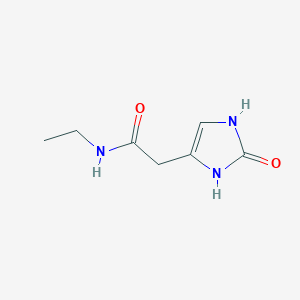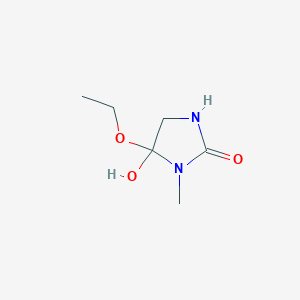
2-(Diethylamino)ethyl 2,3-dihydro-3-phenyl-3-benzofurancarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethyl 2,3-dihydro-3-phenyl-3-benzofurancarboxylate is a chemical compound with the molecular formula C21H25NO3. This compound is known for its unique structure, which includes a benzofuran ring fused with a phenyl group and a diethylaminoethyl ester. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 2,3-dihydro-3-phenyl-3-benzofurancarboxylate typically involves the esterification of 2,3-dihydro-3-phenyl-3-benzofurancarboxylic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)ethyl 2,3-dihydro-3-phenyl-3-benzofurancarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzofuran-3-carboxylic acid derivatives.
Reduction: Formation of benzofuran-3-ol derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Applications De Recherche Scientifique
2-(Diethylamino)ethyl 2,3-dihydro-3-phenyl-3-benzofurancarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)ethyl 2,3-dihydro-3-phenyl-3-benzofurancarboxylate involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with various receptors or enzymes, modulating their activity. The benzofuran ring structure allows for interactions with biological membranes, potentially affecting cell signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Diethylamino)ethyl 7-hydroxy-4-methylcoumarin: Similar in structure but contains a coumarin ring instead of a benzofuran ring.
3-(2-(Diethylamino)ethyl)phenol: Contains a phenol group instead of a benzofuran ring.
3-[2-(Diethylamino)ethyl]-1-[(4-fluorobenzyl)(methyl)amino]-3-phenyl-1,3-dihydro-2H-indol-2-one: Contains an indole ring instead of a benzofuran ring.
Uniqueness
2-(Diethylamino)ethyl 2,3-dihydro-3-phenyl-3-benzofurancarboxylate is unique due to its benzofuran ring structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
22194-37-2 |
|---|---|
Formule moléculaire |
C21H25NO3 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 3-phenyl-2H-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C21H25NO3/c1-3-22(4-2)14-15-24-20(23)21(17-10-6-5-7-11-17)16-25-19-13-9-8-12-18(19)21/h5-13H,3-4,14-16H2,1-2H3 |
Clé InChI |
FHMICEFJCXNAPY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)C1(COC2=CC=CC=C21)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Iodomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B12821013.png)
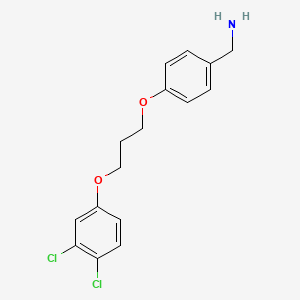
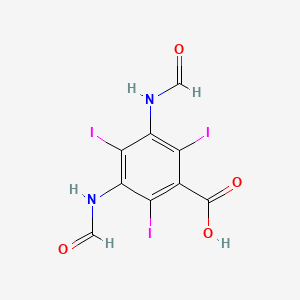

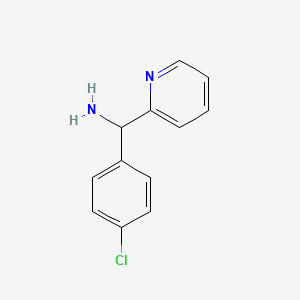
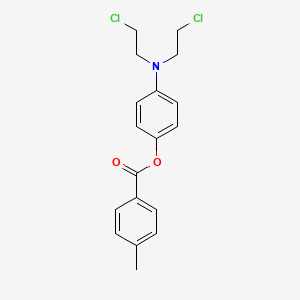
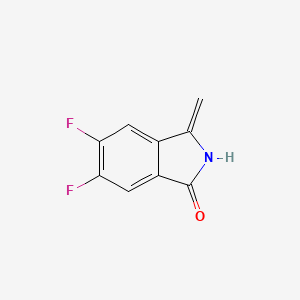
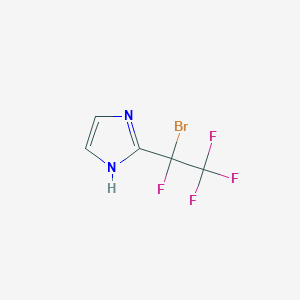

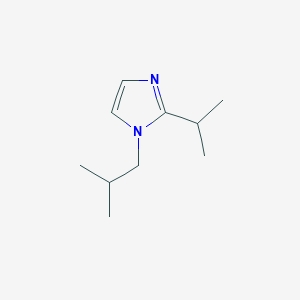
![6-Iodo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12821101.png)
